![molecular formula C16H24ClN3O3 B2504195 tert-Butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1289385-35-8](/img/structure/B2504195.png)
tert-Butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate” is a chemical compound with the empirical formula C16H24ClN3O3 . It is a solid substance and has a molecular weight of 341.83 .
Molecular Structure Analysis
The compound has a complex structure that includes a piperidine ring and a pyrimidine ring. The InChI string representation of the molecule is1S/C16H24ClN3O3/c1-11-14(17)19-16(20-11)21-10-12-6-8-18(9-7-12)15(22)23-13(2,3)4/h12H,6-10H2,1-5H3
. Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 341.83 . The InChI string representation of the molecule is1S/C16H24ClN3O3/c1-11-14(17)19-16(20-11)21-10-12-6-8-18(9-7-12)15(22)23-13(2,3)4/h12H,6-10H2,1-5H3
.
Scientific Research Applications
Synthesis and Industrial Applications
Graphical Synthetic Routes of Vandetanib : This study reviews existing synthetic routes for Vandetanib, highlighting tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a precursor. Different synthetic routes were analyzed, showing favorable yields and commercial value in manufacturing scale, indicating its significance in pharmaceutical synthesis W. Mi, 2015.
Environmental Decomposition and Applications
Decomposition of Methyl Tert-Butyl Ether : This study explores the decomposition of MTBE, a related compound, by adding hydrogen in a cold plasma reactor. It discusses the feasibility of applying radio frequency plasma for decomposing and converting MTBE, demonstrating its potential for environmental remediation L. Hsieh et al., 2011.
Toxicity and Environmental Impact
Synthetic Phenolic Antioxidants : This research reviews the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds similar to tert-butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate. It discusses the detection of SPAs in various environmental matrices and their potential health impacts, suggesting future research directions Runzeng Liu & S. Mabury, 2020.
Synthesis of N-heterocycles
Applications in Synthesis of N-heterocycles : The use of tert-butanesulfinamide for asymmetric synthesis of N-heterocycles via sulfinimines is explored, covering literature from 2010–2020. This methodology offers access to diverse structures, indicating the utility of similar compounds in the synthesis of biologically active and natural product-like molecules R. Philip et al., 2020.
Safety and Hazards
The compound is classified as an Eye Irritant (category 2) and Skin Irritant (category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with skin and eyes, and if contact occurs, rinsing thoroughly with water .
properties
IUPAC Name |
tert-butyl 4-[(4-chloro-6-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O3/c1-11-9-13(17)19-14(18-11)22-10-12-5-7-20(8-6-12)15(21)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQMBKWRJRRGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC2CCN(CC2)C(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.